RA-V (Deoxybouvardin, CAS 64725-24-2) is a highly purified natural bicyclic hexapeptide originally isolated from Rubia species, featuring a distinct 14-membered ring formed by a phenolic oxygen linkage [1]. In pharmaceutical procurement and advanced chemoinformatics, RA-V is prioritized as a structurally rigid, highly specific molecular probe for interrogating the YAP/TAZ, Wnt, and NF-κB signaling pathways [2]. Unlike standard linear peptides that suffer from rapid proteolytic cleavage, RA-V provides exceptional baseline stability, making it an essential high-purity reference standard for developing targeted oncology formulations, lysosomal nanocarriers, and synergistic combinatorial screening assays.
Substituting purified RA-V with crude Rubia cordifolia extracts (e.g., YIV-818-A) or closely related natural cyclopeptides introduces severe reproducibility and specificity risks in downstream assays [1]. Crude botanical extracts contain variable ratios of anthraquinones and multiple cyclopeptide analogs, leading to pleiotropic off-target effects that confound specific pathway readouts, such as TAK1-TAB2 disruption [2]. Furthermore, while standard natural peptides often exhibit rapid hydrolytic degradation in acidic or gastrointestinal environments, RA-V possesses a rigidified bicyclic architecture that ensures absolute stability in lysosomal conditions (pH 5.0) and simulated gastric fluids [1]. This practical non-interchangeability mandates the procurement of >99% pure RA-V to guarantee precise stoichiometric dosing in combinatorial drug screens and reliable structural integrity in advanced nanocarrier formulations.
RA-V demonstrates highly potent suppression of YAP/TAZ reporter activity, achieving an IC50 of approximately 10 nM, which significantly outperforms the microgram-per-milliliter concentrations required when using unpurified botanical baselines [1].
| Evidence Dimension | YAP/TAZ reporter inhibition potency |
| Target Compound Data | IC50 ~10 nM |
| Comparator Or Baseline | Standard crude Rubia extracts (requiring µg/mL concentrations) |
| Quantified Difference | RA-V provides orders-of-magnitude higher molar potency for YAP/TAZ inhibition compared to unpurified botanical baselines. |
| Conditions | YAP-specific luciferase reporter assay with 12 h treatment. |
Procuring high-purity RA-V allows researchers to isolate Hippo pathway effects at nanomolar concentrations without triggering off-target cytotoxicity.
Unlike typical natural cyclopeptides that exhibit significant hydrolytic degradation, RA-V exhibits no observable degradation over 24 hours at pH 5.0–6.0 and maintains full bioactivity after exposure to simulated gastric and intestinal fluids (SGF/SIF) [REFS-2, REFS-3].
| Evidence Dimension | Hydrolytic and enzymatic stability |
| Target Compound Data | 0% degradation over 24h at pH 5.0-6.0; stable in SGF/SIF |
| Comparator Or Baseline | Typical natural cyclopeptides (rapid degradation in SGF/SIF) |
| Quantified Difference | RA-V retains ~100% structural integrity in acidic/proteolytic conditions where standard peptides fail. |
| Conditions | HPLC stability tracking in pH 5.0/6.0 buffers and SGF/SIF biological fluid models. |
This structural robustness makes RA-V an ideal candidate for oral drug design and lysosome-targeted nanocarrier delivery systems.
RA-V selectively interrupts the TAK1-TAB2 interaction to block NF-κB signaling, whereas conventional broad-spectrum NF-κB inhibitors typically block downstream IKK or proteasomal degradation, causing pan-pathway suppression [1].
| Evidence Dimension | Mechanism of NF-κB inhibition |
| Target Compound Data | Specific interruption of TAK1-TAB2 interaction |
| Comparator Or Baseline | Broad-spectrum NF-κB inhibitors (IKK/proteasome targets) |
| Quantified Difference | RA-V isolates upstream TAK1-dependent signaling without affecting downstream IKK complex activity. |
| Conditions | Biochemical and bioinformatics screening of the NF-κB signaling cascade. |
Buyers require RA-V to cleanly decouple upstream TAK1-TAB2 signaling from downstream NF-κB events in advanced inflammatory models.
Purified RA-V effectively downregulates AR/GR proteins and epigenetic markers (Brd2/Brd4), enabling precise synergistic quantification with enzalutamide, a stoichiometric precision impossible to achieve with crude botanical extracts like YIV-818-A [1].
| Evidence Dimension | Combinatorial dosing precision |
| Target Compound Data | Exact molar dosing for AR/GR downregulation and synergy |
| Comparator Or Baseline | Crude botanical extract YIV-818-A (variable active component concentrations) |
| Quantified Difference | >99% pure RA-V enables exact molar stoichiometric pairing with standard-of-care antiandrogens. |
| Conditions | In vitro 22RV1 cell models and in vivo CRPC synergistic assays. |
Reproducible combinatorial drug screening demands a highly pure, quantifiable active pharmaceutical ingredient (API) baseline rather than a variable extract.
Because of its proven stability at pH 5.0-6.0, RA-V is the right choice for formulating programmable sequential delivery systems, such as co-loaded liposomes with doxorubicin, designed to release payloads reliably in acidic tumor microenvironments [1].
RA-V is the optimal molecular probe for isolating YAP/TAZ-dependent transcriptional activity in organogenesis and tumorigenesis models, given its ~10 nM potency and lack of interference with direct YAP-TEAD binding [2].
RA-V serves as a precise, quantifiable AR/GR downregulator for evaluating synergistic efficacy alongside established antiandrogens like apalutamide and enzalutamide in drug resistance models [3].
For researchers mapping the NF-κB cascade, RA-V is an essential tool to specifically interrupt the TAK1-TAB2 interaction without confounding downstream IKK or proteasome functions[4].